3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol
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Overview
Description
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol: is an organic compound with the molecular formula C13H10F2O . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylphenylboronic acid and 3-fluorophenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-fluoro-5-methylphenylboronic acid with 3-fluorophenol in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or toluene at elevated temperatures (80-100°C) under an inert atmosphere (nitrogen or argon).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated phenols with biological macromolecules such as proteins and nucleic acids. It helps in understanding the effects of fluorine substitution on biological activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This leads to changes in protein conformation and activity, which can result in various biological effects.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Proteins: Interaction with proteins involved in signal transduction and cellular processes.
Comparison with Similar Compounds
- 3-Fluoro-5-(methylsulfonyl)phenol
- 3-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol
- 3-Fluoro-5-(2-methoxy-5-methylphenyl)phenol
- 3-Fluoro-5-(2-methylphenyl)phenol
Comparison: 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol is unique due to the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug discovery and materials science.
Properties
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNWQKKMGJAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684167 |
Source
|
Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-02-5 |
Source
|
Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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